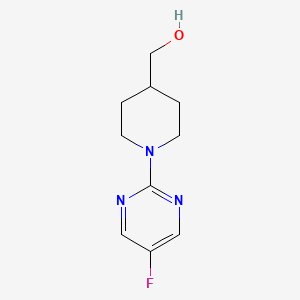
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol
描述
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol is a chemical compound with a unique structure that combines a fluoropyrimidine ring with a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol typically involves the reaction of 5-fluoropyrimidine with piperidine derivatives under specific conditions. One common method includes heating the reaction mixture at elevated temperatures, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and techniques to handle the reagents and intermediates safely and efficiently .
化学反应分析
Types of Reactions
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can modify the fluoropyrimidine ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups into the fluoropyrimidine ring .
科学研究应用
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The fluoropyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol: Contains a bromine atom in place of fluorine.
(1-(5-Methylpyrimidin-2-yl)piperidin-4-yl)methanol: Features a methyl group instead of a halogen.
Uniqueness
The presence of the fluorine atom in (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents .
属性
IUPAC Name |
[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBPMSROIZFBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














